molecular formula C23H28N4O6 B2651165 ethyl 4-(2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetyl)piperazine-1-carboxylate CAS No. 872855-28-2

ethyl 4-(2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetyl)piperazine-1-carboxylate

Cat. No.: B2651165
CAS No.: 872855-28-2
M. Wt: 456.499
InChI Key: LEOHBTHRIXKLCB-UHFFFAOYSA-N
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Description

Ethyl 4-(2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetyl)piperazine-1-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an indole ring, a piperazine ring, and a morpholine moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of ethyl 4-(2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetyl)piperazine-1-carboxylate involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Indole Derivative: The indole ring is synthesized through a Fischer indole synthesis or other suitable methods.

    Attachment of the Morpholine Moiety: The morpholine group is introduced via a nucleophilic substitution reaction.

    Formation of the Piperazine Ring: The piperazine ring is synthesized and then coupled with the indole-morpholine intermediate.

    Final Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent reaction conditions.

Chemical Reactions Analysis

Ethyl 4-(2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine or piperazine rings, introducing different functional groups.

Common reagents used in these reactions include oxidizing agents (e.g., KMnO4), reducing agents (e.g., H2/Pd), and nucleophiles (e.g., amines, halides). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 4-(2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetyl)piperazine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers are investigating its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: It may be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of ethyl 4-(2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The morpholine and piperazine rings may enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Ethyl 4-(2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetyl)piperazine-1-carboxylate can be compared with similar compounds such as:

    tert-Butyl 4-(2-morpholino-2-oxoethyl)piperazine-1-carboxylate: This compound has a similar structure but with a tert-butyl group instead of an ethyl group, which may affect its reactivity and biological activity.

    S-(2-morpholino-2-oxoethyl) benzothioate: This compound features a benzothioate group instead of the indole ring, leading to different chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

ethyl 4-[2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O6/c1-2-33-23(31)26-9-7-25(8-10-26)22(30)21(29)18-15-27(19-6-4-3-5-17(18)19)16-20(28)24-11-13-32-14-12-24/h3-6,15H,2,7-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEOHBTHRIXKLCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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